![molecular formula C14H22N2O B3158521 4-[2-(4-Methyl-piperidin-1-yl)-ethoxy]-phenylamine CAS No. 858678-63-4](/img/structure/B3158521.png)
4-[2-(4-Methyl-piperidin-1-yl)-ethoxy]-phenylamine
Vue d'ensemble
Description
“4-[2-(4-Methyl-piperidin-1-yl)-ethoxy]-phenylamine” is a compound that is related to piperidine derivatives. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structure of “this compound” would include this piperidine ring, along with additional functional groups specified in the name of the compound.Applications De Recherche Scientifique
Binding Affinity and Pharmacophore Contributions
Arylcycloalkylamines, including compounds like 4-[2-(4-Methyl-piperidin-1-yl)-ethoxy]-phenylamine, are essential pharmacophoric groups in antipsychotic agents. These compounds, through their arylalkyl substituents, can significantly enhance the potency and selectivity of binding affinity at D2-like receptors. The composite structure of these molecules, combining elements like 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, is crucial for their selectivity and potency, demonstrating their application in developing targeted therapies for neuropsychiatric disorders (Sikazwe et al., 2009).
Therapeutic Potential in Neuropsychiatric Disorders
The dopaminergic system's modulation is central to treating schizophrenia, Parkinson's disease, depression, and anxiety. The typical pharmacophore for high affinity to D2 receptors includes aromatic moiety, cyclic amine, central linker, and aromatic/heteroaromatic lipophilic fragment. Research suggests that modifications in these pharmacophores, such as those found in this compound, are critical for high D2 receptor affinity. This highlights the molecule's potential as a therapeutic agent for neuropsychiatric conditions, emphasizing the importance of the dopaminergic pathway in these diseases (Jůza et al., 2022).
Role in Designer Drug Abuse Studies
In the context of designer drug abuse, particularly in Poland, compounds such as this compound and its analogs have been identified in illegal drug products. The study underscores the necessity of understanding these compounds' psychoactive and toxic properties, aiming to inform suitable legislation and provide a comprehensive reference for scientists and regulatory bodies dealing with designer drugs (Biliński et al., 2012).
DNA Binding and Radioprotective Applications
The dye Hoechst 33258 and its analogs, including N-methyl piperazine derivatives, demonstrate strong binding to the DNA minor groove, with specificity for AT-rich sequences. These compounds are utilized in various biological applications, such as fluorescent DNA staining and plant cell biology. This indicates the broader application of this compound-related compounds beyond pharmacotherapy, including their use in research and diagnostic methodologies (Issar & Kakkar, 2013).
Mécanisme D'action
Target of Action
Piperidine derivatives are known to interact with various targets in the body, including alpha1-adrenergic receptors . These receptors play a significant role in various neurological conditions .
Mode of Action
It’s known that piperidine derivatives can exhibit various modes of action depending on their specific structure and the target they interact with . For instance, some piperidine derivatives can act as antagonists at certain receptors, blocking the receptor’s function .
Biochemical Pathways
Piperidine derivatives are known to influence various biochemical pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetic profile of similar piperidine derivatives has been studied .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Propriétés
IUPAC Name |
4-[2-(4-methylpiperidin-1-yl)ethoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-12-6-8-16(9-7-12)10-11-17-14-4-2-13(15)3-5-14/h2-5,12H,6-11,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHIJNCVLZYTDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


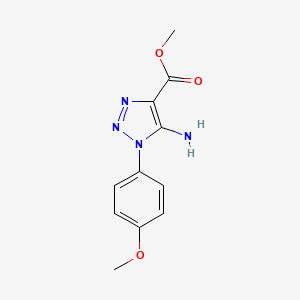
![Phenyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanol](/img/structure/B3158447.png)
![3-Methoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B3158457.png)
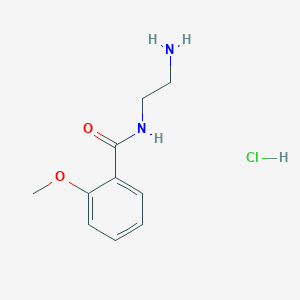
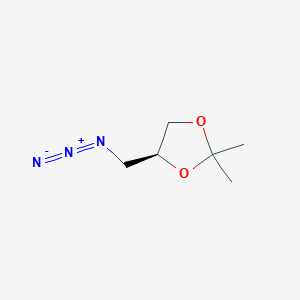

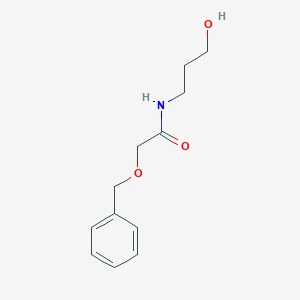

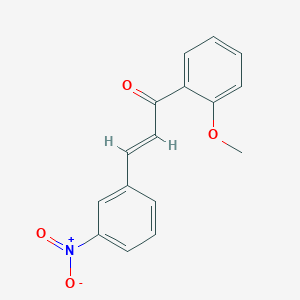
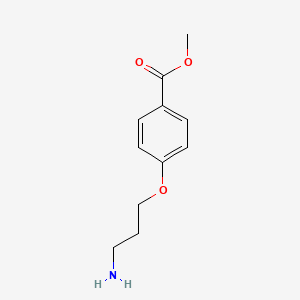
amine](/img/structure/B3158530.png)
![N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride](/img/structure/B3158537.png)


